molecular formula C15H14N2O3S B2548008 N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide CAS No. 1333655-09-6

N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide

Cat. No.: B2548008
CAS No.: 1333655-09-6
M. Wt: 302.35
InChI Key: RLWXWVCOLWRAIE-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by inhibiting enzymes or receptors involved in various biological processes. For example, some thiophene-based compounds are known to inhibit voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses .

Comparison with Similar Compounds

N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyano group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-[cyano-(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-19-13-5-3-4-11(14(13)20-2)12(8-16)17-15(18)10-6-7-21-9-10/h3-7,9,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWXWVCOLWRAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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